![molecular formula C16H24N4O3 B2760353 N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049375-56-5](/img/structure/B2760353.png)
N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide, also known as CPMMO, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The compound belongs to the class of oxalamides and is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH).
Scientific Research Applications
Synthesis and Chemical Reactions
The compound is utilized in the synthesis of various heterocyclic compounds and derivatives, demonstrating its versatility in organic synthesis. For instance, the direct N-cyclopropylation of cyclic amides and azoles employing a cyclopropylbismuth reagent highlights the utility of cyclopropyl groups in medicinal chemistry due to their unique spatial, electronic features, and high metabolic stability. This methodology facilitates the introduction of the cyclopropyl group onto nitrogen atoms of heterocycles or amides, which is significant for creating novel pharmaceuticals and agrochemicals (Gagnon et al., 2007).
Biological Activities
Research on cyclopropylamines, including derivatives similar to the mentioned compound, has provided insights into their biological activities. For example, studies have explored the cyclopropylamines' ability to inactivate cytochrome P450 enzymes through oxidative N-dealkylation, shedding light on their potential pharmacological effects and interactions within biological systems (Shaffer et al., 2001).
Antibacterial Applications
Compounds with structures similar to N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide have shown promise in the development of new antibiotics. Modifications of the core structure can lead to potent antibacterial agents with activity against both Gram-positive and Gram-negative organisms, highlighting the importance of structural diversity in combating resistant bacterial strains (Genin et al., 2000).
Material Science and Catalysis
The compound's structural motifs are also of interest in materials science and catalysis. For example, chiral oxazoline-based ligands built on cyclophosphazene cores, which share functional similarities with the compound , have been synthesized and characterized, showing potential applications in asymmetric catalysis and the development of new materials (Kumar et al., 2014).
properties
IUPAC Name |
N'-cyclopropyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-19-6-2-3-13(19)14(20-7-9-23-10-8-20)11-17-15(21)16(22)18-12-4-5-12/h2-3,6,12,14H,4-5,7-11H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIOBDIPMDKDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2CC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.